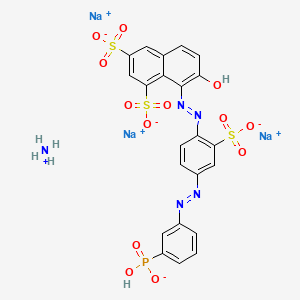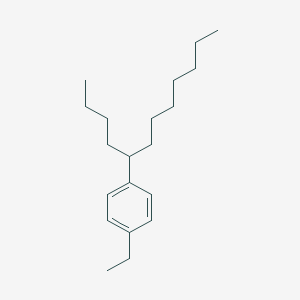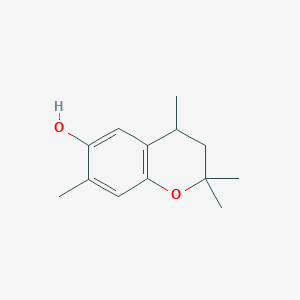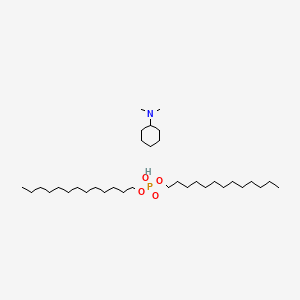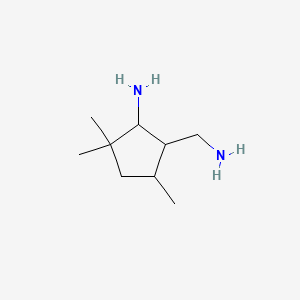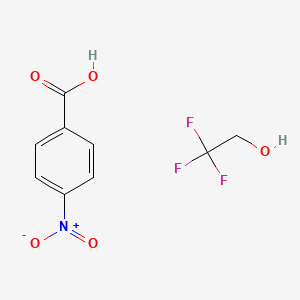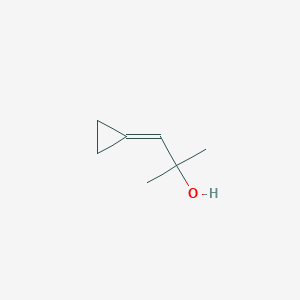
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely present in natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a chloro substituent at the second position and a methyl ester group at the third position of the indole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with commercially available anilines that are functionalized with electron-withdrawing and electron-donating groups.
Palladium-Catalyzed Intramolecular Oxidative Coupling: The functionalized anilines undergo a palladium-catalyzed intramolecular oxidative coupling to form the indole ring.
Microwave Irradiation: The reaction mixture is exposed to microwave irradiation, which optimizes the conversion of enamines into the desired indole product with high yields and regioselectivity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar palladium-catalyzed reactions and microwave-assisted techniques to ensure high efficiency and yield.
化学反応の分析
Types of Reactions
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent at the second position can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The indole ring can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.
Coupling Reactions: Palladium catalysts and ligands are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can have different functional groups replacing the chloro substituent or modifying the ester group.
科学的研究の応用
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of methyl 2-chloro-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various biological receptors and enzymes, influencing cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
Methyl 1H-indole-3-carboxylate: Lacks the chloro substituent at the second position.
2-Methyl-1H-indole-3-carboxylate: Has a methyl group instead of a chloro substituent at the second position.
1-Methyl-1H-indole-3-carboxylate: Lacks the chloro substituent and has a methyl group at the nitrogen position.
Uniqueness
Methyl 2-chloro-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both a chloro substituent and a methyl ester group, which confer distinct chemical reactivity and potential biological activity compared to other indole derivatives .
特性
CAS番号 |
65610-50-6 |
|---|---|
分子式 |
C11H10ClNO2 |
分子量 |
223.65 g/mol |
IUPAC名 |
methyl 2-chloro-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C11H10ClNO2/c1-13-8-6-4-3-5-7(8)9(10(13)12)11(14)15-2/h3-6H,1-2H3 |
InChIキー |
UYIRXLJICAAFRZ-UHFFFAOYSA-N |
正規SMILES |
CN1C2=CC=CC=C2C(=C1Cl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
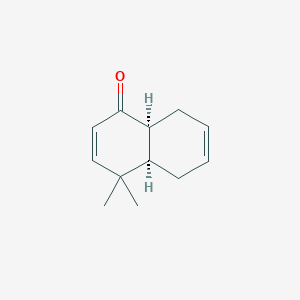
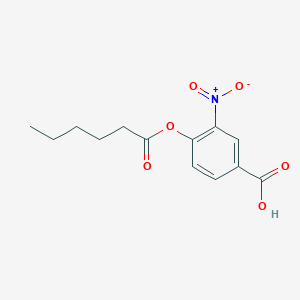
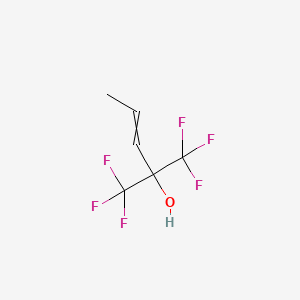
![2-Anthracenesulfonic acid, 4-[[3-(acetylamino)phenyl]amino]-1-amino-9,10-dihydro-9,10-dioxo-](/img/structure/B14478589.png)
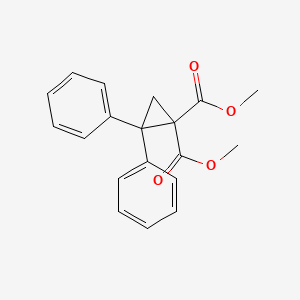
![8H-Naphtho[2,3-c]thioxanthene-5,8,14-trione](/img/structure/B14478598.png)
